A Comprehensive Technical Guide to DL-β-Phenylalanine: Core Properties and Applications
A Comprehensive Technical Guide to DL-β-Phenylalanine: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-β-Phenylalanine is a non-proteinogenic β-amino acid, a structural isomer of the essential α-amino acid L-phenylalanine. Its unique structure, with the amino group attached to the β-carbon, imparts distinct chemical and biological properties, making it a molecule of significant interest in medicinal chemistry and drug development. β-amino acids and the peptides derived from them often exhibit enhanced stability against enzymatic degradation compared to their α-amino acid counterparts, leading to improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the fundamental properties, synthesis, biological activities, and analytical methodologies related to DL-β-phenylalanine.
Chemical and Physical Properties
DL-β-Phenylalanine is a racemic mixture of (R)- and (S)-β-phenylalanine. It is a white crystalline powder.[1] Its core chemical and physical properties are summarized in the tables below.
Table 1: General and Chemical Properties of DL-β-Phenylalanine
| Property | Value | Reference |
| IUPAC Name | 3-amino-3-phenylpropanoic acid | [2] |
| Synonyms | β-Aminohydrocinnamic acid, DL-β-Homophenylglycine, (±)-3-Amino-3-phenylpropionic acid | |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| CAS Number | 614-19-7 | [2] |
| InChI Key | UJOYFRCOTPUKAK-UHFFFAOYSA-N | |
| SMILES | NC(CC(O)=O)c1ccccc1 |
Table 2: Physical Properties of DL-β-Phenylalanine
| Property | Value | Reference |
| Melting Point | 222 °C (decomposes) | [3] |
| Solubility in Water | 14.11 g/L at 25 °C | [4] |
| 9.97 g/L at 0 °C | [4] | |
| 21.87 g/L at 50 °C | [4] | |
| 37.08 g/L at 75 °C | [4] | |
| 68.9 g/L at 100 °C | [4] | |
| Solubility in Organic Solvents | Insoluble in ethanol, ethyl ether, benzene. Very slightly soluble in methanol. | [4] |
| pKa₁ (Carboxylic Acid) | ~2.58 | [4] |
| pKa₂ (Ammonium) | ~9.24 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of DL-β-phenylalanine.
Table 3: Key Spectroscopic Data for β-Phenylalanine
| Technique | Key Features and Observations | Reference |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, the methine proton at the β-carbon, and the methylene protons at the α-carbon. | [5] |
| ¹³C NMR | Resonances for the carboxyl carbon, the aromatic carbons of the phenyl group, the β-carbon bearing the amino group, and the α-carbon. | [6] |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the carboxylic acid group, and C=C stretching of the aromatic ring. | [7][8] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. | [6] |
Synthesis of DL-β-Phenylalanine
The synthesis of β-phenylalanine derivatives is an active area of research, with several established methods. A common approach is the Rodionow-Johnson reaction, which involves the condensation of an aldehyde with malonic acid and ammonia or an amine.[9]
Experimental Protocol: Synthesis of N-acetyl-β-phenylalanine (a precursor)
A common precursor in β-phenylalanine synthesis is N-acetyl-β-phenylalanine. A patented method describes its synthesis via amidocarbonylation.[10]
Materials:
-
Phenylacetaldehyde
-
Acetamide
-
Synthesis gas (CO/H₂ mixture)
-
Dicobalt octacarbonyl (Co₂(CO)₈) as catalyst
-
Hydridocarbonyltris(triphenylphosphine)rhodium(I) (HRh(CO)(PPh₃)₃) as cocatalyst
-
Ethyl acetate (solvent)
-
High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with phenylacetaldehyde, acetamide, dicobalt octacarbonyl, hydridocarbonyltris(triphenylphosphine)rhodium(I), and ethyl acetate.[10]
-
Pressurize the reactor with a 3:1 mixture of carbon monoxide and hydrogen to approximately 2000 psi.[10]
-
Heat the reaction mixture to 80°C and maintain for 4 hours with stirring.[10]
-
After the reaction, cool the reactor and vent the excess gas.
-
The resulting product solution contains N-acetyl-β-phenylalanine, which can be isolated and purified using standard extraction and crystallization techniques. The product can be analyzed by ¹H-NMR to confirm its structure and yield.[10]
-
The N-acetyl group can then be hydrolyzed under acidic or basic conditions to yield DL-β-phenylalanine.
Biological Activity and Signaling Pathways
β-Phenylalanine and its derivatives are of interest due to their biological activities, which often stem from their structural similarity to α-amino acids, allowing them to interact with biological systems while resisting enzymatic degradation.
One key enzyme that interacts with phenylalanine is Phenylalanine Ammonia-Lyase (PAL) . PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, a crucial step in the phenylpropanoid pathway in plants and some microorganisms.[11][12] While PAL primarily acts on the α-amino acid, its mechanism provides insight into enzymatic transformations involving the phenylpropanoid backbone.
Another important class of enzymes are β-aminopeptidases , which can hydrolyze N-terminal β-amino acids from peptides.[13] This enzymatic activity is crucial for the metabolism of β-peptides and has applications in the kinetic resolution of racemic β-amino acids.[13]
Furthermore, β-phenylalanine aminotransferases have been identified in bacteria like Variovorax paradoxus. These enzymes can convert β-phenylalanine to 3-oxo-3-phenylpropionic acid, indicating a metabolic pathway for this β-amino acid in certain organisms.[14]
Analytical Methods
Accurate quantification and characterization of DL-β-phenylalanine are essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique.
Experimental Protocol: HPLC Analysis of Phenylalanine
The following is a generalized protocol for the analysis of phenylalanine in a sample matrix, such as plasma, which can be adapted for β-phenylalanine.
Materials and Equipment:
-
HPLC system with a UV or diode array detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water, pH adjusted to 6 with formic acid.
-
Sample (e.g., plasma).
-
Centrifugal filter units (10 kDa cutoff) for sample deproteination.
-
Syringe filters (0.45 µm).
Procedure:
-
Sample Preparation:
-
For biological samples like plasma, deproteinate by passing through a 10 kDa cutoff centrifugal filter.[15]
-
Collect the filtrate and, if necessary, dilute with the mobile phase.
-
Filter the final sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject a series of known concentrations of a β-phenylalanine standard to generate a calibration curve.
-
Inject the prepared sample.
-
Identify the β-phenylalanine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of β-phenylalanine in the sample by comparing its peak area to the calibration curve.
-
Conclusion and Future Perspectives
DL-β-Phenylalanine is a versatile building block with significant potential in the development of novel therapeutics, particularly peptidomimetics with enhanced stability and biological activity. A thorough understanding of its fundamental properties, synthetic routes, and interactions with biological systems is paramount for its effective utilization. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, as well as a deeper exploration of its pharmacological effects and mechanisms of action. The continued investigation of enzymes that interact with β-amino acids will also open new avenues for biocatalysis and the design of novel enzyme inhibitors.
References
- 1. The mechanism of action of phenylalanine ammonia-lyase: the role of prosthetic dehydroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DL-beta-Phenylalanine | C9H11NO2 | CID 69189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
